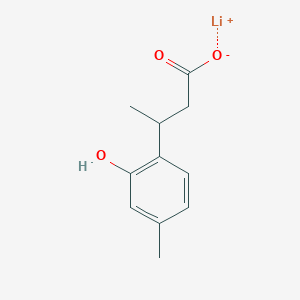

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate

Vue d'ensemble

Description

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a chemical compound with the CAS Number: 1803588-65-9 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug delivery systems and catalysis.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H14O3.Li/c1-7-3-4-9 (10 (12)5-7)8 (2)6-11 (13)14;/h3-5,8,12H,6H2,1-2H3, (H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.16 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Applications De Recherche Scientifique

-

Field : Environmental Science and Technology

- Application : Lithium ion selectivity through membranes

- Method : The ion transportation process through a membrane is divided into 3 sequential stages: the entering of ions into the channel openings of the membrane, the diffusion of ions within the channels, and the returning of ions to the solution on the other side of the membrane .

- Results : The selectivity of the membrane separation process is highly correlated to the ion hydration energy and the interaction between the ion and the functional groups .

-

- Application : Selective Extraction of Lithium from Brines via a Rocking-Chair Lithium-Ion Battery System

- Method : This application involves the use of a rocking-chair lithium-ion battery system for the selective extraction of lithium from brines .

- Results : This method provides new insights into the application of lithium-ion battery materials .

-

Field : Theoretical Electrochemistry

- Application : Interfaces and Materials in Lithium Ion Batteries

- Method : This application involves the use of modeling, calculation and simulation approaches to understand degradation phenomena at the electrolyte/electrode interface .

- Results : Theoretical support can be very helpful to ex ante pre-select and identify the aforementioned components suitable for a given cell chemistry .

-

Field : Theoretical Electrochemistry

- Application : Interfaces and Materials in Lithium Ion Batteries

- Method : This application involves the use of modeling, calculation and simulation approaches to understand degradation phenomena at the electrolyte/electrode interface .

- Results : Theoretical support can be very helpful to ex ante pre-select and identify the aforementioned components suitable for a given cell chemistry .

Propriétés

IUPAC Name |

lithium;3-(2-hydroxy-4-methylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZQAURVHLSAOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)